Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C14H16N2O5 . It belongs to the class of imidazo[1,2-a]pyridine analogues, which have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
A convenient and novel two-step one-pot method has been developed for the synthesis of 3-substituted imidazo[1,2-a]pyridines . This method involves the reaction of heterocyclic amines and N, N-dimethylformamide dimethyl acetate with active electrophiles .Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[1,2-a]pyridine core, which is an important fused bicyclic 5,6 heterocycle . This core is substituted at the 3-position with a carboxylate group, and at the 8-position with a 2-ethoxy-2-oxoethoxy group .Chemical Reactions Analysis
The synthesis of this compound involves a reaction of heterocyclic amines with N, N-dimethylformamide dimethyl acetate, followed by condensation with active electrophiles . The exact chemical reactions involved in the synthesis of this specific compound are not detailed in the available literature.Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 292.29 . Further physical and chemical properties are not detailed in the available literature.Scientific Research Applications
Organic Synthesis
Imidazo[1,2-a]pyridines are crucial in organic synthesis due to their versatility and reactivity. The ethyl ester group in the compound can act as a leaving group or be transformed into other functional groups, facilitating the synthesis of complex molecules. This compound can undergo various reactions, including radical reactions, to create a wide array of derivatives with potential applications in material science and drug development .
Pharmaceutical Chemistry
In pharmaceutical chemistry, the imidazo[1,2-a]pyridine core is associated with a broad spectrum of biological activities. The compound could be used as a precursor for the synthesis of molecules with antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties. Its modification through different chemical reactions can lead to the discovery of new therapeutic agents .
Medicinal Chemistry
The imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate could serve as a key intermediate in the design of drugs targeting various diseases, including those affecting the central nervous system, such as sedatives and anxiolytics .
Catalysis
This compound can be used in catalysis research, particularly in the development of new catalysts for organic transformations. Its structure allows for the exploration of novel catalytic cycles and the enhancement of reaction efficiencies, which is crucial for sustainable and green chemistry practices .
Material Science
Due to its structural character, the imidazo[1,2-a]pyridine scaffold is also useful in material science. It can be incorporated into polymers or small molecules to alter their electronic and photophysical properties, which is beneficial for creating advanced materials for electronics and photonics .
Environmental Chemistry
In environmental chemistry, the compound’s potential for easy modification makes it a candidate for the development of sensors and indicators. These could be used to detect environmental pollutants or changes in conditions, contributing to environmental monitoring and protection .
Biochemistry
In biochemistry, the compound could be utilized to study enzyme-substrate interactions, given its reactive nature. It can serve as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of action of various enzymes .
Analytical Chemistry
Lastly, in analytical chemistry, derivatives of this compound could be synthesized to serve as standards or reagents in chromatography, mass spectrometry, or spectroscopy. These applications are essential for the qualitative and quantitative analysis of complex mixtures in research and industry .
Future Directions
Mechanism of Action
Target of Action
Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines is known to be an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives .
properties
IUPAC Name |
ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-3-19-12(17)9-21-11-6-5-7-16-10(8-15-13(11)16)14(18)20-4-2/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCLMDAHKVYOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CN2C1=NC=C2C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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